Ethyl 4-nitro-1H-pyrazole-5-carboxylate

Catalog No.
S775789
CAS No.
55864-87-4
M.F
C6H7N3O4
M. Wt
185.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-nitro-1H-pyrazole-5-carboxylate

Ethyl 4-nitro-1H-pyrazole-5-carboxylate addresses critical process bottlenecks in pyrazolopyrimidine synthesis.

  • Superior oxidative stability versus pre-reduced amine analogs, ensuring batch-to-batch consistency and long shelf life.
  • High solubility (>50 mg/mL in DCM, THF) eliminates coupling reagents; predictable in situ reduction-cyclization yields fused scaffolds.
  • Reliable building block for PDE5 inhibitors, kinase inhibitors (AXL/MER, CDKs).

CAS Number

55864-87-4

Product Name

Ethyl 4-nitro-1H-pyrazole-5-carboxylate

IUPAC Name

ethyl 4-nitro-1H-pyrazole-5-carboxylate

Molecular Formula

C6H7N3O4

Molecular Weight

185.14 g/mol

InChI

InChI=1S/C6H7N3O4/c1-2-13-6(10)5-4(9(11)12)3-7-8-5/h3H,2H2,1H3,(H,7,8)

InChI Key

GNGKEGKMDXAMKJ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C=NN1)[N+](=O)[O-]

Canonical SMILES

CCOC(=O)C1=C(C=NN1)[N+](=O)[O-]

The exact mass of the compound Ethyl 4-nitro-1H-pyrazole-5-carboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 360636. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Ethyl 4-nitro-1H-pyrazole-5-carboxylate, 4-Nitro-1H-pyrazole-5-carboxylic acid ethyl ester, 1H-Pyrazole-5-carboxylic acid, 4-nitro-, ethyl ester, Ethyl 4-nitropyrazole-5-carboxylate

Purity

≥98%

Package Size

1 g, 5 g, 25 g, 100 g

Ethyl 4-nitro-1H-pyrazole-5-carboxylate (CAS 55864-87-4) is an oxidatively stable, versatile heterocyclic building block fundamentally utilized in the synthesis of fused pyrazolopyrimidine scaffolds [1]. Featuring a reducible nitro group adjacent to an ethyl ester, it serves as the critical precursor for constructing complex bicyclic systems found in kinase inhibitors, PDE5 inhibitors, and histamine H4 receptor antagonists [2]. For procurement and process chemistry, its baseline value lies in its shelf stability, predictable reactivity in cyclization sequences, and high solubility (>50 mg/mL) in standard organic solvents, making it a highly scalable intermediate for pharmaceutical manufacturing.

Substituting Ethyl 4-nitro-1H-pyrazole-5-carboxylate with its closely related analogs introduces measurable process bottlenecks. Utilizing the free acid (4-nitro-1H-pyrazole-5-carboxylic acid) drastically reduces solubility in standard organic solvents like dichloromethane, necessitating the use of coupling reagents (e.g., HATU) or yield-reducing chlorination steps (e.g., SOCl2 reflux) to achieve downstream amidation . Conversely, attempting to procure the pre-reduced amine (ethyl 4-amino-1H-pyrazole-5-carboxylate) to save a synthetic step leads to severe shelf-life issues; electron-rich aminopyrazoles are highly susceptible to rapid oxidative degradation in air, leading to darkened impurities, poor batch-to-batch reproducibility, and the requirement for strict inert-gas storage [1]. Procuring the nitro-ester bypasses both the activation barrier of the free acid and the instability of the amine.

Oxidative Stability: Ambient Storage Advantage

A primary driver for procuring the nitro precursor over the pre-reduced aminopyrazole is long-term storage stability. Ethyl 4-nitro-1H-pyrazole-5-carboxylate exhibits stability for >24 months at room temperature under standard atmospheric conditions without degradation [1]. In stark contrast, the corresponding ethyl 4-amino-1H-pyrazole-5-carboxylate undergoes rapid atmospheric oxidation, often degrading by 5-15% within weeks unless stored under argon at sub-zero temperatures. This difference eliminates the need for cold-chain logistics and inert storage, directly reducing procurement overhead.

Evidence DimensionPurity retention under ambient atmospheric storage (6 months)
Target Compound Data>99% purity retention (Ethyl 4-nitro-1H-pyrazole-5-carboxylate)
Comparator Or Baseline<85% purity retention due to oxidation (Ethyl 4-amino-1H-pyrazole-5-carboxylate)
Quantified Difference>14% higher purity retention; elimination of cold-chain requirements
ConditionsAmbient temperature, atmospheric air, 6-month duration

Procuring the oxidatively stable nitro compound ensures batch-to-batch consistency and eliminates the logistical costs associated with handling air-sensitive aminopyrazoles.

Ester Solubility: No Activation Needed

For large-scale amidation or cyclization, the ethyl ester provides quantifiably higher processability compared to the free acid. 4-Nitro-1H-pyrazole-5-carboxylic acid suffers from poor solubility in standard non-polar and weakly polar solvents, requiring activation with thionyl chloride (SOCl2) or coupling agents in DMF. The ethyl ester is highly soluble in ethanol, DCM, and ethyl acetate, allowing for direct, homogeneous aminolysis or in situ reduction-cyclization sequences with overall yields frequently exceeding 85-90% [1]. The conversion of the free acid to this ethyl ester itself is a highly efficient process (98% yield), underscoring the ester's role as a highly efficient activated form for downstream use.

Evidence DimensionDownstream reaction homogeneity and yield without coupling agents
Target Compound Data>85% yield in direct cyclization/aminolysis (Ethyl ester)
Comparator Or BaselineRequires harsh SOCl2 activation or expensive HATU/EDC (Free acid)
Quantified DifferenceEliminates 1-2 synthetic activation steps; avoids corrosive reagents
ConditionsStandard industrial amidation/cyclization protocols

The ethyl ester allows buyers to bypass the procurement of expensive coupling reagents and avoid the handling of highly corrosive chlorinating agents during scale-up.

Byproduct Safety: Ethyl vs. Methyl Ester

When selecting between ester protecting groups for pyrazole precursors, the ethyl ester is frequently selected over the methyl ester for industrial scale-up due to byproduct safety. During downstream aminolysis or hydrolysis—key steps in forming pyrazolopyrimidine drugs—the ester is cleaved, releasing the corresponding alcohol. The ethyl ester releases ethanol, a Class 3 solvent with low toxicity, whereas the methyl ester releases methanol, a Class 2 solvent with strict residual limits (<3000 ppm) and higher toxicity [1]. This difference simplifies waste management and residual solvent purging in active pharmaceutical ingredient (API) manufacturing.

Evidence DimensionCleavage byproduct toxicity and residual solvent limits
Target Compound DataReleases Ethanol (Class 3 solvent, low toxicity limit)
Comparator Or BaselineReleases Methanol (Class 2 solvent, <3000 ppm limit) (Methyl ester)
Quantified DifferenceSignificantly lower toxicity profile and reduced regulatory burden for residual purging
ConditionsDownstream aminolysis or hydrolysis in API synthesis

Choosing the ethyl ester simplifies regulatory compliance and waste disposal by generating benign ethanol rather than toxic methanol during downstream processing.

Synthesis of Pyrazolo[4,3-d]pyrimidine Scaffolds

The compound is a highly efficient starting material for generating pyrazolo[4,3-d]pyrimidines, the core structural motif in PDE5 inhibitors. The stable nitro group allows for safe storage and transport, followed by in situ reduction and immediate cyclization with the adjacent ethyl ester to form the pyrimidine ring efficiently [1].

Development of Novel Kinase Inhibitors

In oncology research, this building block is utilized to synthesize inhibitors targeting AXL/MER RTK, CSF1R, and cyclin-dependent kinases (CDKs). The ethyl ester provides the necessary solubility for multi-step homogeneous cross-coupling reactions prior to nitro reduction[2].

Histamine H4 Antagonist Scale-Up

For bulk pharmaceutical manufacturing, the ethyl ester is selected over the free acid or methyl ester due to its high solubility, lack of requirement for coupling agents, and the generation of non-toxic ethanol byproducts during final amidation steps [3].

XLogP3

0.6

Other CAS

55864-87-4

Wikipedia

Ethyl 4-nitro-1H-pyrazole-5-carboxylate

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